Cbz-D-norarg(boc)2-OH

Peptide Synthesis Protecting Group Strategy Orthogonal Deprotection

Cbz-D-norarg(boc)2-OH offers orthogonal Cbz/Boc₂ protection for precise, sequential deprotection in peptide synthesis. The D-configuration confers protease resistance essential for in vivo applications. Ideal for SAR studies, macrocycles, and mTORC1/integrin-targeting peptides requiring stereochemical integrity and minimal racemization. Inquire for bulk availability.

Molecular Formula C23H34N4O8
Molecular Weight 494.5 g/mol
Cat. No. B14048705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-D-norarg(boc)2-OH
Molecular FormulaC23H34N4O8
Molecular Weight494.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(=NCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C
InChIInChI=1S/C23H34N4O8/c1-22(2,3)34-20(31)26-18(27-21(32)35-23(4,5)6)24-13-12-16(17(28)29)25-19(30)33-14-15-10-8-7-9-11-15/h7-11,16H,12-14H2,1-6H3,(H,25,30)(H,28,29)(H2,24,26,27,31,32)/t16-/m1/s1
InChIKeyFTZUAAJDNCSHTM-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-D-norarg(boc)2-OH: A Dual-Protected Unnatural Norarginine Building Block for Orthogonal Peptide Synthesis


Cbz-D-norarg(boc)2-OH (CAS 1951425-22-1) is an orthogonally protected D-norarginine derivative featuring a benzyloxycarbonyl (Cbz) group on the α-amino function and two tert-butyloxycarbonyl (Boc) groups on the guanidino side-chain [1]. With a molecular formula of C₂₃H₃₄N₄O₈ and a molecular weight of 494.5 g/mol , this compound is employed primarily as a building block in solution-phase peptide synthesis where orthogonal protection strategies are required . The D-configuration renders it resistant to endogenous proteases in biological applications, while the dual-protection scheme allows for selective, sequential deprotection of the α-amino (hydrogenolysis of Cbz) and side-chain (acidolysis of Boc) functionalities [2].

Why Cbz-D-norarg(boc)2-OH Cannot Be Substituted with Standard Arginine or Common Norarginine Analogs


Substitution of Cbz-D-norarg(boc)2-OH with generic arginine derivatives or even closely related protected norarginine analogs is precluded by three intersecting factors: stereochemistry, orthogonal protection, and steric profile. L-arginine derivatives are substrates for trypsin-like proteases, whereas D-norarginine confers inherent proteolytic stability [1]. The Cbz/Boc₂ orthogonal protection scheme enables α-amino deprotection via hydrogenolysis while preserving acid-labile side-chain Boc groups—a selectivity not afforded by fully Boc-protected (Boc-norArg(Boc)₂-OH) or Fmoc-protected (Fmoc-norArg(Boc)₂-OH) variants, which require different orthogonal deprotection sequences . Furthermore, norarginine itself is known to exhibit poor coupling efficiency compared to standard amino acids due to steric hindrance; the specific Cbz/Boc₂ protection combination provides a distinct steric and electronic environment that influences coupling kinetics and racemization propensity during peptide chain elongation [2].

Quantitative Differentiation Evidence for Cbz-D-norarg(boc)2-OH: Head-to-Head and Cross-Study Comparative Data


Orthogonal Protection Selectivity: Cbz Hydrogenolysis vs. Boc Acidolysis

Cbz-D-norarg(boc)2-OH enables α-amino deprotection under neutral hydrogenolysis conditions while maintaining side-chain Boc protection, a capability not shared by fully Boc-protected norarginine (Boc-norArg(Boc)₂-OH), which requires acidic conditions for all protecting group removal [1]. This orthogonal selectivity allows sequential deprotection in synthetic routes where acid-sensitive functionalities elsewhere in the molecule preclude global acidolysis .

Peptide Synthesis Protecting Group Strategy Orthogonal Deprotection

Proteolytic Stability: D-Norarginine vs. L-Arginine in Peptide Therapeutics

Substitution of N-terminal L-arginine with norarginine in a peptide macrocycle improved proteolytic stability, with the resulting inhibitor exhibiting a plasma half-life (t₁/₂) of 16 ± 4 hours [1]. While the published study did not specify the stereochemistry of the norarginine used, the D-configuration of Cbz-D-norarg(boc)2-OH would be expected to confer additional resistance to endogenous proteases compared to L-norarginine, based on the well-established principle that D-amino acids are poor substrates for mammalian proteases [2].

Protease Resistance Peptide Therapeutics D-Amino Acid

Synthetic Yield Comparison: Cbz-Protected Arginine vs. Unprotected Arginine in Peptide Chain Extension

Katritzky et al. reported that Cbz(α)-L-(ω)NO₂-Arg-Gly-L-Asp-(OH)₂, a protected RGD peptide, was synthesized with isolated yields of 66-95% and complete retention of chirality as evidenced by NMR and HPLC analysis [1]. This demonstrates that Cbz-protected arginine derivatives can be incorporated into peptide chains with high efficiency and minimal racemization, providing a benchmark for the expected performance of Cbz-D-norarg(boc)2-OH in similar coupling reactions. In contrast, unprotected arginine and norarginine are known to exhibit poor coupling efficiency and require repeated coupling cycles or specialized reagents to achieve acceptable yields [2].

Solid-Phase Peptide Synthesis Coupling Efficiency Cbz Protection

Enantiomeric Purity Retention: Cbz-D-norarg(boc)2-OH vs. Racemization-Prone Analogs

The D-configuration of Cbz-D-norarg(boc)2-OH is inherently stable against racemization under standard coupling conditions, unlike L-arginine derivatives which can undergo base-catalyzed epimerization [1]. Katritzky et al. demonstrated that Cbz-protected arginine derivatives, when activated as benzotriazole esters, undergo peptide coupling with complete retention of chirality as confirmed by NMR and HPLC [2]. The Cbz group at the α-position further stabilizes the α-proton against abstraction, reducing racemization risk compared to unprotected or Boc-protected analogs [3].

Chiral Purity Racemization D-Amino Acid

Target Binding Affinity: Norarginine-Containing Peptides in Biological Assays

Norarginine-containing peptides have demonstrated potent biological activity across multiple targets. A norarginine-containing peptide macrocycle exhibited a Ki of 1.63 ± 0.18 nM against Factor XIIa with >27,000-fold selectivity over related proteases [1]. Molecular dynamics simulations identified norarginine as a top candidate for mTORC1 inhibition, with binding free energy calculations indicating sufficient affinity to compete with natural arginine for CASTOR1 binding [2]. Additionally, norArg-Gly-Asp sequences show high affinity and selectivity for integrin αvβ3 over αIIbβ3, with norArg playing a critical role in determining integrin selectivity [3].

FXIIa Inhibition Integrin Binding mTORC1

Optimal Use Cases for Cbz-D-norarg(boc)2-OH in Peptide Synthesis and Drug Discovery


Synthesis of Protease-Resistant Therapeutic Peptides Requiring Orthogonal Deprotection

Employ Cbz-D-norarg(boc)2-OH as a building block in solution-phase synthesis of D-norarginine-containing peptides designed for in vivo applications. The D-configuration confers resistance to endogenous proteases [1], while the orthogonal Cbz/Boc₂ protection scheme allows selective α-amino deprotection via hydrogenolysis, preserving acid-sensitive functional groups elsewhere in the molecule [2]. This is particularly valuable for synthesizing peptide macrocycles and cyclic peptides targeting coagulation factors (e.g., FXIIa) or integrins, where the unnatural D-norarginine residue enhances stability without compromising binding affinity [1].

Development of mTORC1 Pathway Modulators and Arginine Sensor Ligands

Use Cbz-D-norarg(boc)2-OH to incorporate D-norarginine into peptides or small molecules targeting the CASTOR1 arginine sensor in the mTORC1 signaling pathway. Molecular dynamics simulations have identified norarginine as a top drug candidate for mTORC1 inhibition, with proficient hydrogen bonding facilitating entry into the narrow binding pocket [3]. The fully protected building block enables precise incorporation of this unnatural amino acid into larger molecular scaffolds for cancer and metabolic disease research [3].

Preparation of Integrin-Targeting Bicyclic Peptides with NorArg-Gly-Asp Motifs

Utilize Cbz-D-norarg(boc)2-OH as a precursor for synthesizing bicyclic peptides containing the non-canonical norArg-Gly-Asp sequence, which exhibits high affinity and selectivity toward integrin αvβ3 [4]. The orthogonal protection strategy facilitates the complex cyclization reactions required for bicyclic peptide formation, while the D-configuration may provide additional metabolic stability. This application is particularly relevant for developing cancer diagnostic and therapeutic agents targeting αvβ3 integrin [4].

Synthesis of Enantiomerically Pure D-Arginine Analogs for Structure-Activity Relationship Studies

Employ Cbz-D-norarg(boc)2-OH in structure-activity relationship (SAR) studies where the effect of stereochemistry (D vs. L) and side-chain length (norarginine vs. arginine vs. homoarginine) on biological activity must be systematically evaluated. The Cbz/Boc₂ protection enables clean, high-yield coupling with minimal racemization [5], ensuring that the stereochemical integrity of the D-norarginine residue is preserved throughout multi-step synthetic sequences. This is critical for generating reliable SAR data where confounding factors from epimerization must be eliminated.

Quote Request

Request a Quote for Cbz-D-norarg(boc)2-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.